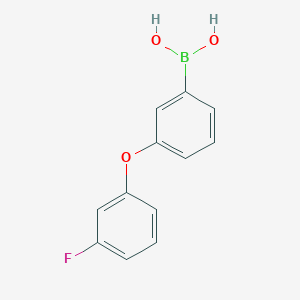

3-(3-Fluorophenoxy)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Fluorophenoxy)phenylboronic acid is a chemical compound with the formula C₁₃H₁₂BFO₃ . It contains varying amounts of anhydride .

Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry due to their ability to interact with various carbohydrates . The synthetic processes used to obtain these active compounds are also referred . The synthesis of boronic acid derivatives has been reported in the literature .Molecular Structure Analysis

The molecular weight of this compound is 232.02 . Its density is predicted to be 1.30±0.1 g/cm3 and its boiling point is predicted to be 387.6±52.0 °C .Chemical Reactions Analysis

Boronic acids and their derivatives have been studied for their reactions with various compounds . The first intermolecular step corresponds to the parallel reactions of the boronic acid and the boronate ion with α-D-fructofuranose to form bicoordinate complexes .Physical and Chemical Properties Analysis

The molecular weight of this compound is 232.02 . Its density is predicted to be 1.30±0.1 g/cm3 and its boiling point is predicted to be 387.6±52.0 °C .Scientific Research Applications

Experimental Oncology

Phenylboronic acid and benzoxaborole derivatives, including compounds structurally related to 3-(3-Fluorophenoxy)phenylboronic acid, have been evaluated for their antiproliferative potential against diverse cancer cell lines. Studies have shown that these compounds can act as phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells, demonstrating significant antiproliferative and proapoptotic properties. This supports their candidacy for further investigation as novel anticancer agents (Psurski et al., 2018).

Sensing Technologies

Research into the applications of phenylboronic acids has also focused on their use in sensing technologies. For instance, phenylboronic acid derivatives have been utilized in the amplified detection of saccharides, exploiting their ability to form stable complexes with saccharides, thereby enabling the development of sensitive and selective electrochemical sensors (Li et al., 2014). Another study demonstrated the use of an amphiphilic monoboronic acid for the highly sensitive and selective fluorescent sensing of glucose, highlighting the versatility of phenylboronic acids in biosensing applications (Huang et al., 2013).

Material Science

In material science, the reactivity of phenylboronic acids, including derivatives like this compound, has been explored for the synthesis of novel materials. For example, the study on poly(3,4-ethylenedioxythiophene) bearing fluoro-containing phenylboronic acid for specific recognition of glucose showcases the integration of phenylboronic acid derivatives into conductive polymers for enzyme-free glucose sensing (Bao et al., 2021).

Enzymatic Studies

Furthermore, the transformation of phenol to benzoate via para-carboxylation using anaerobic consortia provides insights into the enzymatic activities and potential biotechnological applications of phenylboronic acids. This transformation process highlights the role of phenylboronic acids in understanding and harnessing microbial pathways for chemical synthesis (Genthner et al., 1989).

Mechanism of Action

Target of Action

The primary target of 3-(3-Fluorophenoxy)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like this compound) transfers its organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are exceptionally mild and tolerant to various functional groups . .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 3-(3-Fluorophenoxy)phenylboronic acid . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Phenylboronic acid-based functional chemical materials, such as 3-(3-Fluorophenoxy)phenylboronic acid, have good application prospects in the treatment of diabetes . They are expected to be applied in tumor imaging and therapy . The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been proved by cell imaging and in vivo imaging .

Properties

IUPAC Name |

[3-(3-fluorophenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFWKTGQSRNYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=CC(=CC=C2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2847311.png)

![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2847321.png)

![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)

![(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2847323.png)

![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)